p-Coumaric acid

Catalog No.
S596971
CAS No.
501-98-4
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaric acid

CAS Number

501-98-4

Product Name

p-Coumaric acid

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Synonyms

4-coumaric acid, 4-coumaric acid, (E)-isomer, 4-coumaric acid, (Z)-isomer, 4-coumaric acid, disodium salt, 4-hydroxycinnamic acid, p-coumaric acid, p-coumaryl alcohol, p-hydroxycinnamic acid, para-coumaric acid, phenol, 4-(3-hydroxy-1-propenyl)-, trans-3-(4'-hydroxyphenyl)-2-propenoic acid, trans-HPPA

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O

Potential Antioxidant Properties

Studies suggest that 4-HCA possesses antioxidant properties. These properties stem from its chemical structure, specifically the presence of hydroxyl groups, which allow it to scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns, including chronic diseases. Research has shown that 4-HCA can scavenge these free radicals, potentially offering protection against oxidative stress [].

p-Coumaric acid is an organic compound with the chemical formula HOC₆H₄CH=CHCO₂H. It belongs to the family of hydroxycinnamic acids and exists in three isomeric forms: p-coumaric acid, o-coumaric acid, and m-coumaric acid. This compound appears as a white solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. p-Coumaric acid is naturally found in a variety of edible plants, including peanuts, tomatoes, carrots, and basil, and it plays a significant role as a precursor in the biosynthesis of various natural products, particularly lignins .

4-Hydroxycinnamic acid exhibits various biological activities, including:

  • Antioxidant: The phenolic structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory: It may suppress the production of inflammatory mediators [].
  • Anticancer: Studies suggest potential anti-proliferative effects on some cancer cells.

The exact mechanisms for these activities are still under investigation. However, the antioxidant properties and potential effects on cellular signaling pathways are believed to be involved [, ].

  • Safety data sheet: Sigma-Aldrich provides a safety data sheet for 4-hydroxycinnamic acid, listing potential hazards and handling precautions.

  • Reactions with Nitrite: Under acidic conditions (pH 2), p-coumaric acid reacts with sodium nitrite to produce various products, including 4-hydroxybenzaldehyde and benzoxazinone derivatives. The reaction pathway varies with pH, leading to distinct products at different pH levels .
  • Formation of Acrylamide Derivatives: In the presence of 3-oxopropanamide, p-coumaric acid can form 2-(propenamide)coumaric acid, showcasing its reactivity in forming amide bonds .
  • Hydroxylation: The enzyme p-coumaric acid hydroxylase catalyzes the conversion of p-coumaric acid into caffeic acid, demonstrating its role in metabolic pathways within plants .

p-Coumaric acid exhibits various biological activities:

  • Antioxidant Properties: It acts as a dietary chemoprotectant due to its ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that p-coumaric acid can inhibit inflammatory responses, contributing to its potential therapeutic applications.
  • Antimicrobial Activity: It has been shown to possess antimicrobial properties against certain pathogens, which may enhance food preservation methods .

p-Coumaric acid can be synthesized through several methods:

  • Biosynthesis from Cinnamic Acid: It is produced via the enzymatic action of 4-cinnamic acid hydroxylase on cinnamic acid.
  • From L-Tyrosine: The compound can also be synthesized from L-tyrosine through the action of tyrosine ammonia lyase .
  • Chemical Synthesis: Laboratory synthesis often employs various organic reactions to achieve desired yields of p-coumaric acid from simpler precursors.

p-Coumaric acid finds applications across various fields:

  • Food Industry: Due to its antioxidant properties, it is used as a food preservative and flavor enhancer.
  • Pharmaceuticals: Its potential health benefits have led to exploration in drug formulations aimed at reducing inflammation and oxidative stress.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating skin aging.

Several compounds share structural similarities with p-coumaric acid. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
o-Coumaric AcidHydroxy group at ortho positionLess prevalent in nature compared to p-coumaric
m-Coumaric AcidHydroxy group at meta positionExhibits different biological activities
Ferulic AcidContains an additional methoxy groupStronger antioxidant properties than p-coumaric
Cinnamic AcidLacks hydroxyl groupsPrecursor to all hydroxycinnamic acids

p-Coumaric acid is distinguished by its specific positioning of functional groups which contributes to its unique biological activities and reactivity compared to these similar compounds .

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

LogP

1.79

Appearance

Powder

Melting Point

211.5 °C

UNII

IBS9D1EU3J

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7400-08-0
501-98-4
4501-31-9

Wikipedia

P-Coumaric_acid
Gallium(III)_chloride

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Seyedsayamdost et al. The Jekyll-and-Hyde chemistry of Phaeobacter gallaeciensis. Nature Chemistry, doi: 10.1038/nchem.1002, published online 27 February 2011 http://www.nature.com/nchem

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